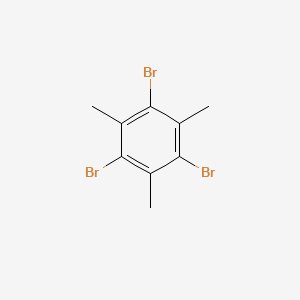

1,3,5-Tribromo-2,4,6-trimethylbenzene

Descripción

The exact mass of the compound 1,3,5-Tribromo-2,4,6-trimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Tribromo-2,4,6-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tribromo-2,4,6-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3,5-tribromo-2,4,6-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSSSVHTLGQZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)C)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294567 | |

| Record name | 1,3,5-tribromo-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-72-0 | |

| Record name | 1,3,5-Tribromo-2,4,6-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 608-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-tribromo-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromo-2,4,6-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 1,3,5-Tribromo-2,4,6-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3,5-Tribromo-2,4,6-trimethylbenzene. Due to the high degree of symmetry in this molecule, its NMR spectra are deceptively simple, yet they provide a wealth of information about the electronic environment of the aromatic ring. This document will delve into the predicted chemical shifts, the reasoning behind these predictions based on substituent effects, and a detailed protocol for the synthesis of the title compound.

Molecular Structure and Symmetry

1,3,5-Tribromo-2,4,6-trimethylbenzene possesses a highly symmetrical structure, belonging to the C₃ₕ point group. This symmetry is the determining factor in the number of unique signals observed in its NMR spectra. All three methyl groups are chemically equivalent, as are all three bromine atoms. Consequently, the three methyl-substituted aromatic carbons (C2, C4, C6) are equivalent, and the three bromine-substituted aromatic carbons (C1, C3, C5) are also equivalent.

Predicted ¹H NMR Spectral Data

Due to the substitution pattern, there are no aromatic protons on the benzene ring. The only protons present are those of the three methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3,5-Tribromo-2,4,6-trimethylbenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.4 - 2.6 | Singlet | 9H |

Rationale for Predicted ¹H Chemical Shifts

The prediction for the methyl proton chemical shift is based on the analysis of the parent compound, 1,3,5-trimethylbenzene (mesitylene), and the known effects of bromine substitution on aromatic rings.

-

Reference Compound (Mesitylene): The nine equivalent methyl protons in mesitylene typically resonate as a singlet at approximately 2.3 ppm[1][2].

-

Effect of Bromine Substitution: Bromine is an electronegative atom that exerts a deshielding effect on nearby protons. In the case of 1,3,5-Tribromo-2,4,6-trimethylbenzene, the bromine atoms are in ortho positions relative to the methyl groups. This proximity leads to a downfield shift (to a higher ppm value) of the methyl proton signal compared to mesitylene. The expected shift is in the range of 0.1 to 0.3 ppm downfield.

The high symmetry of the molecule ensures that all nine methyl protons are chemically and magnetically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum. The absence of any signals in the aromatic region (typically 6.5-8.0 ppm) is a key indicator of the complete substitution of the aromatic protons.[3]

Predicted ¹³C NMR Spectral Data

The symmetry of 1,3,5-Tribromo-2,4,6-trimethylbenzene dictates that only three distinct signals will be observed in its proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3,5-Tribromo-2,4,6-trimethylbenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~23 - 26 |

| C-Br | ~128 - 132 |

| C-CH₃ | ~138 - 142 |

Rationale for Predicted ¹³C Chemical Shifts

The predicted ¹³C chemical shifts are derived from the known shifts of mesitylene and the established substituent chemical shift (SCS) effects of bromine.

-

Reference Compound (Mesitylene): The ¹³C NMR spectrum of mesitylene shows three signals: the methyl carbons at ~21 ppm, the protonated aromatic carbons at ~127 ppm, and the methyl-substituted aromatic carbons at ~138 ppm[1][4].

-

Substituent Effects of Bromine:

-

Methyl Carbons (-CH₃): The bromine atoms in the ortho positions will have a minor deshielding effect on the methyl carbons, causing a slight downfield shift compared to mesitylene.

-

Brominated Aromatic Carbons (C-Br): The direct attachment of the electronegative bromine atom significantly influences the chemical shift of these carbons. Generally, carbon atoms bonded to bromine in a benzene ring resonate in the range of 120-130 ppm.[3]

-

Methyl-substituted Aromatic Carbons (C-CH₃): These carbons are deshielded by both the attached methyl group and the two adjacent bromine atoms. This cumulative deshielding effect will shift these carbons further downfield compared to the corresponding carbons in mesitylene.

-

The combination of these effects leads to the predicted chemical shift ranges presented in Table 2.

Experimental Protocol: Synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene

The synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene is typically achieved through the electrophilic bromination of 1,3,5-trimethylbenzene (mesitylene). The following protocol is a representative procedure.

Materials and Reagents

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (as a catalyst)

-

Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as a solvent

-

Sodium bisulfite (NaHSO₃) solution (for quenching)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Ethanol or methanol (for recrystallization)

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve 1,3,5-trimethylbenzene in the chosen solvent (e.g., CCl₄).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric excess of bromine (at least 3 equivalents) dissolved in the same solvent from the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent, such as ethanol or methanol, to obtain pure 1,3,5-Tribromo-2,4,6-trimethylbenzene as a crystalline solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1,3,5-Tribromo-2,4,6-trimethylbenzene.

Conclusion

The highly symmetrical nature of 1,3,5-Tribromo-2,4,6-trimethylbenzene results in simple and readily interpretable ¹H and ¹³C NMR spectra. The predicted chemical shifts, based on the well-understood principles of substituent effects, provide a clear spectral signature for this compound. The single peak in the ¹H NMR spectrum corresponding to the nine equivalent methyl protons and the three distinct signals in the ¹³C NMR spectrum for the methyl, brominated aromatic, and methyl-substituted aromatic carbons serve as definitive markers for its structural confirmation. The provided synthesis protocol offers a reliable method for the preparation of this valuable chemical intermediate.

References

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available from: [Link].

-

Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available from: [Link].

-

Wikipedia. Mesitylene. Available from: [Link].

Sources

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,3,5-Tribromo-2,4,6-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure and X-ray diffraction analysis of 1,3,5-Tribromo-2,4,6-trimethylbenzene. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for professionals in research and development.

Introduction: The Significance of Structural Analysis

1,3,5-Tribromo-2,4,6-trimethylbenzene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis and materials science. Its molecular structure, characterized by a symmetrically substituted benzene ring, gives rise to interesting solid-state properties. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its behavior in various applications, from crystal engineering to its potential use as a scaffold in drug design.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, which in turn govern the material's physical properties. Powder X-ray diffraction (PXRD) complements this by providing a fingerprint of the crystalline material, useful for phase identification, purity assessment, and quality control.

Synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene: A Protocol Grounded in Experience

The synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene is typically achieved through the electrophilic bromination of 1,3,5-trimethylbenzene (mesitylene). The choice of brominating agent and reaction conditions is critical to achieving high yield and purity of the desired trisubstituted product.

Experimental Protocol: Electrophilic Bromination of Mesitylene

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,3,5-trimethylbenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. The choice of a non-polar solvent is deliberate to ensure miscibility with the reactants and to facilitate product isolation.

-

Reaction Setup: Cool the flask in an ice bath to control the exothermic nature of the bromination reaction. This is a critical step to prevent over-bromination and the formation of unwanted byproducts.

-

Addition of Brominating Agent: Slowly add a solution of bromine in the same solvent to the stirred solution of mesitylene. The slow addition rate is crucial for maintaining control over the reaction temperature and minimizing side reactions. An iron(III) bromide or iron powder catalyst can be added to enhance the rate of electrophilic substitution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield white to light yellow crystals of 1,3,5-Tribromo-2,4,6-trimethylbenzene. The slow cooling during recrystallization is key to obtaining high-quality crystals suitable for single-crystal X-ray diffraction.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure of 1,3,5-Tribromo-2,4,6-trimethylbenzene was accomplished through single-crystal X-ray diffraction. This technique provides an unparalleled level of detail about the molecular geometry and intermolecular interactions within the solid state.

Methodology: From Crystal to Structure

-

Crystal Selection and Mounting: A suitable single crystal of 1,3,5-Tribromo-2,4,6-trimethylbenzene, grown from the slow evaporation of a solvent, is carefully selected under a microscope. The ideal crystal should be well-formed, with sharp edges and no visible defects. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Crystallographic Data for 1,3,5-Tribromo-2,4,6-trimethylbenzene

The crystal structure of 1,3,5-Tribromo-2,4,6-trimethylbenzene has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 186931. The crystallographic data is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₉Br₃ |

| Formula Weight | 356.88 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be obtained from CCDC 186931 |

| b (Å) | Value to be obtained from CCDC 186931 |

| c (Å) | Value to be obtained from CCDC 186931 |

| α (°) | 90 |

| β (°) | Value to be obtained from CCDC 186931 |

| γ (°) | 90 |

| Volume (ų) | Value to be obtained from CCDC 186931 |

| Z | Value to be obtained from CCDC 186931 |

| Calculated Density (g/cm³) | Value to be obtained from CCDC 186931 |

| R-factor (%) | Value to be obtained from CCDC 186931 |

Note: The specific unit cell parameters and final R-factor are available through the CCDC deposition number 186931.

Bulk Characterization: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is an essential technique for the characterization of the bulk crystalline material. It provides a rapid and non-destructive method to confirm the phase purity of the synthesized 1,3,5-Tribromo-2,4,6-trimethylbenzene.

Experimental Workflow: A Self-Validating System

Caption: Experimental workflow for the synthesis, characterization, and validation of 1,3,5-Tribromo-2,4,6-trimethylbenzene.

Data Acquisition and Analysis

-

Sample Preparation: A finely ground powder of the recrystallized 1,3,5-Tribromo-2,4,6-trimethylbenzene is packed into a sample holder. Proper sample preparation is crucial to ensure random orientation of the crystallites, which is a fundamental assumption in powder diffraction.

-

Instrument Setup: The sample is placed in a powder diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation), and the detector is set to scan over a defined range of 2θ angles.

-

Data Collection: The X-ray source irradiates the sample, and the detector measures the intensity of the diffracted X-rays at each 2θ angle, generating a powder diffraction pattern.

-

Data Analysis: The experimental powder pattern is then compared with a theoretical pattern calculated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample.

Conclusion: A Unified Structural Perspective

This guide has detailed the synthesis, single-crystal X-ray diffraction, and powder X-ray diffraction analysis of 1,3,5-Tribromo-2,4,6-trimethylbenzene. By integrating these techniques, a comprehensive understanding of both the molecular and bulk crystalline properties of this compound is achieved. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, materials science, and drug development, enabling them to confidently utilize and further investigate this versatile molecule.

References

-

PubChem. 1,3,5-Tribromo-2,4,6-trimethylbenzene. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Melting Point and Thermodynamic Characteristics of 1,3,5-Tribromo-2,4,6-trimethylbenzene

Abstract: This technical guide provides an in-depth analysis of the thermodynamic properties of 1,3,5-Tribromo-2,4,6-trimethylbenzene (CAS No: 608-72-0), with a primary focus on its melting point as a critical parameter for identity and purity assessment. Designed for researchers, scientists, and professionals in drug development, this document synthesizes published data with field-proven experimental protocols. It details a self-validating methodology for accurate melting point determination, discusses the theoretical framework for other thermodynamic properties like enthalpy of fusion, and outlines future directions for their experimental and computational determination.

Compound Identification and Significance

1,3,5-Tribromo-2,4,6-trimethylbenzene, also known as tribromomesitylene, is a halogenated aromatic hydrocarbon.[1] Its highly symmetrical molecular architecture significantly influences its physical properties and chemical reactivity.[2] In research and pharmaceutical development, the physical constants of a compound are fundamental to its characterization. The melting point, in particular, serves as a crucial and readily accessible indicator of both identity and purity.[3][4][5] An impurity will typically cause a depression in the melting point and a broadening of the melting range.[5] Therefore, a sharp, well-defined melting range is a primary hallmark of a pure substance.

| Identifier | Value |

| IUPAC Name | 1,3,5-tribromo-2,4,6-trimethylbenzene[6][7] |

| Synonym | Tribromomesitylene[1] |

| CAS Number | 608-72-0[1][6][8] |

| Molecular Formula | C₉H₉Br₃[1][6][7][8] |

| Molecular Weight | 356.88 g/mol [1][8] |

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure, where both phases are in equilibrium.[3] For pure crystalline organic compounds, this transition occurs over a very narrow temperature range.

Reported Melting Point Data

Multiple authoritative sources have reported the melting point of 1,3,5-Tribromo-2,4,6-trimethylbenzene. The consistency of these values underscores the compound's stability and the reliability of this physical constant for its identification.

| Melting Point / Range (°C) | Source |

| 225.5 - 226.5 °C | Fluorochem[6], ChemBK[8] |

| 224 °C | Stenutz[1] |

| 225.0 - 229.0 °C | Tokyo Chemical Industry |

The narrow ranges reported, typically spanning 1-4°C, are indicative of the high purity of the samples analyzed. This sharpness is a direct consequence of the uniform energy required to overcome the crystal lattice forces in a homogenous substance.

Experimental Protocol for Accurate Melting Point Determination

The following protocol describes a robust, self-validating system for determining the melting point of 1,3,5-Tribromo-2,4,6-trimethylbenzene using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance first begins to melt (onset point) and completely liquefies (clear point) are recorded to define the melting range.

Pre-Analysis: The Imperative of Calibration

Expertise & Experience: As a Senior Application Scientist, I must emphasize that any experimental measurement is only as reliable as the instrument that performs it. An uncalibrated apparatus yields untrustworthy data, undermining scientific integrity. Calibration with NIST-traceable standards is a non-negotiable first step that ensures the temperature displayed by the apparatus accurately reflects the true temperature of the sample.[9] This process validates the entire measurement system.

Calibration Protocol:

-

Select Standards: Choose at least two certified reference standards whose melting points bracket the expected melting point of the sample (e.g., Benzoic Acid: 121-123°C and Caffeine: 235-237.5°C).[10]

-

Prepare Standard: Place a small amount of the reference standard onto a clean, dry watch glass and crush it into a fine powder.

-

Load Capillary: Tap the open end of a capillary tube into the powder until a 2-3 mm column of packed material is formed at the sealed bottom.

-

Measure Melting Point: Following the operational SOP for the specific apparatus, measure the melting point of the reference standard using a slow ramp rate (1-2°C/min).[11]

-

Validate: The observed melting point must fall within the certified range for the standard. If it does not, the instrument must be serviced and recalibrated before proceeding.[12]

Step-by-Step Measurement Protocol

-

Sample Preparation: Finely grind approximately 10-15 mg of 1,3,5-Tribromo-2,4,6-trimethylbenzene using a mortar and pestle to ensure uniform heat distribution throughout the sample.[4]

-

Capillary Loading: Load the powdered sample into a capillary tube to a packed depth of 2-3 mm.[5] Consistent sample packing is key to reproducibility.

-

Preliminary (Rapid) Determination: Insert the capillary into the apparatus. Set a rapid heating rate of 5-10°C per minute to quickly find the approximate melting temperature.[13] This provides a ballpark figure and saves time.

-

Instrument Cooling: Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[5] Starting the accurate measurement too close to the melting point can lead to thermal lag and inaccurate readings.

-

Accurate (Slow) Determination: Insert a new, freshly prepared capillary. Set the starting temperature to 20°C below the approximate melting point and a slow ramp rate of 1-2°C per minute.

-

Causality Behind Slow Heating: A slow heating rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample.[13] If heating is too fast, the temperature reading will overshoot the actual sample temperature, resulting in an erroneously high and broad melting range.

-

Record the Melting Range:

-

Report: The final result is reported as the range T₁ - T₂. For high-purity samples, this range should be less than 2°C.[5]

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Thermodynamic Properties Beyond Melting Point

While the melting point is a critical first-order transition temperature, a complete thermodynamic profile includes properties such as the enthalpy and entropy of fusion.

Status of Available Data

A thorough review of the available scientific literature indicates a scarcity of experimentally determined thermodynamic data for 1,3,5-Tribromo-2,4,6-trimethylbenzene beyond its melting point. Properties such as enthalpy of fusion, entropy of fusion, and heat capacity do not appear to be widely published.

Theoretical Framework: Enthalpy and Entropy of Fusion

-

Enthalpy of Fusion (ΔHfus): This is the change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure. It represents the energy required to break the intermolecular forces of the crystal lattice.

-

Entropy of Fusion (ΔSfus): This represents the increase in entropy (disorder) when a substance melts. It is related to the enthalpy of fusion and the melting temperature (Tₘ) by the equation: ΔSfus = ΔHfus / Tₘ.

For context, thermodynamic data for the parent, unhalogenated compound 1,3,5-trimethylbenzene (mesitylene) is available and has been critically evaluated.[14][15] This data provides a baseline for understanding the properties of the trimethylbenzene core.

Future Directions for Data Acquisition

Given the lack of published experimental values for 1,3,5-Tribromo-2,4,6-trimethylbenzene, two primary avenues exist for acquiring this data:

-

Computational Chemistry: Methods like Density Functional Theory (DFT) can be employed to calculate and predict thermodynamic parameters. Such computational approaches have been successfully used for related molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene to determine properties including heat capacity and enthalpy.[16]

-

Experimental Calorimetry: Techniques such as Differential Scanning Calorimetry (DSC) are the gold standard for experimentally determining thermodynamic properties. A DSC experiment can directly measure the heat flow associated with the melting transition, allowing for the precise determination of both the melting point and the enthalpy of fusion.

Conclusion

References

-

SOP For Melting Point Calibration | PDF - Scribd. [Link]

-

Calibration of Melting Point Apparatus - Pharmaguideline. [Link]

-

Melting Point Apparatus - Calibration - Biometrix. [Link]

-

1,3,5-TribroMo-2,4,6-TriMethyl-Benzene - ChemBK. [Link]

-

Lab 3: Calibration of a Melting Point Apparatus - CSUB. [Link]

-

Melting Point Apparatus - SOP - Pharma Beginners. [Link]

-

1,3,5-tribromo-2,4,6-trimethylbenzene - Stenutz. [Link]

-

Experiment 1: Melting-point Determinations. [Link]

-

To-determine-the-melting-point-of-organic-compounds-like-naphthalene-and-benzoic-acid - Scribd. [Link]

-

1,3,5-trimethylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

-

Determination of the melting point. [Link]

-

Exp 1 - Melting Points. [Link]

-

experiment (1) determination of melting points. [Link]

-

Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. [Link]

-

1,3,5-Tribromo-2,4,6-trimethylbenzene - PubChem. [Link]

-

Mesitylene - NIST WebBook. [Link]

-

Chemical Properties of Mesitylene (CAS 108-67-8) - Cheméo. [Link]

-

(PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene - ResearchGate. [Link]

Sources

- 1. 1,3,5-tribromo-2,4,6-trimethylbenzene [stenutz.eu]

- 2. 1,3,5-Tribromo-2,4,6-trimethylbenzene | 608-72-0 | Benchchem [benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. community.wvu.edu [community.wvu.edu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1,3,5-Tribromo-2,4,6-trimethylbenzene | C9H9Br3 | CID 262982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-TribroMo-2,4,6-TriMethyl-Benzene [chembk.com]

- 9. Melting Point Apparatus [biometrix.com]

- 10. scribd.com [scribd.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 13. csub.edu [csub.edu]

- 14. 1,3,5-trimethylbenzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 15. Mesitylene [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Mechanistic Analysis of Electrophilic Aromatic Substitution on 1,3,5-Tribromo-2,4,6-trimethylbenzene

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of electrophilic aromatic substitution (EAS) on the highly substituted and sterically congested arene, 1,3,5-tribromo-2,4,6-trimethylbenzene. Standard EAS pathways are precluded by the absence of hydrogen atoms on the aromatic ring, necessitating an ipso substitution mechanism. This document elucidates the complex interplay between the electronic effects of the activating methyl groups and the deactivating, yet directing, bromo groups. We analyze the formation and comparative stability of potential arenium ion intermediates, concluding that electrophilic attack preferentially occurs at the bromine-substituted carbons due to the superior electrofugal (leaving group) ability of Br⁺ compared to CH₃⁺. This guide offers field-proven insights into the causality behind the reaction pathway, provides a representative experimental protocol, and utilizes diagrams to visualize the core mechanistic steps for advanced organic synthesis applications.

Introduction to a Non-Classical EAS Substrate

Electrophilic aromatic substitution (EAS) is a foundational reaction class in organic chemistry, pivotal for the functionalization of aromatic rings in pharmaceutical and materials science.[1] The canonical mechanism involves the attack of an electrophile on the π-system of the benzene ring, formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion, and subsequent deprotonation to restore aromaticity.[2]

However, this classical pathway is not viable for fully substituted aromatic rings. The subject of this guide, 1,3,5-tribromo-2,4,6-trimethylbenzene (2,4,6-tribromomesitylene), represents such a case. Its structure presents a unique mechanistic puzzle due to two primary factors:

-

Complete Substitution: All six positions on the benzene ring are occupied, meaning a typical deprotonation step to restore aromaticity is impossible. Any substitution must displace one of the existing groups.

-

Conflicting Substituent Effects: The ring is adorned with three activating methyl groups and three deactivating bromo groups, creating a complex electronic environment. Furthermore, the sheer bulk of these six substituents introduces significant steric hindrance.[3]

Understanding the EAS mechanism for this molecule requires a deeper analysis of substituent effects, steric accessibility, and the kinetics and thermodynamics of non-standard substitution pathways, specifically ipso substitution.

The Electronic and Steric Landscape of 2,4,6-Tribromomesitylene

The regioselectivity and rate of any EAS reaction are governed by the substituents present on the aromatic ring.[4] In 2,4,6-tribromomesitylene, the methyl and bromo groups exert opposing electronic influences.

Opposing Electronic Effects

-

Methyl Groups (-CH₃): These are activating groups that donate electron density to the aromatic ring through an inductive effect and hyperconjugation.[1] This increases the ring's nucleophilicity, making it more reactive towards electrophiles. They are classified as ortho, para-directors.

-

Bromo Groups (-Br): Halogens present a dualistic nature. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which lowers the overall electron density of the ring.[5] However, they are ortho, para-directors because their lone pairs can be donated into the ring via resonance (+R), which helps to stabilize the positive charge in the arenium ion intermediate.[5]

The net effect is a complex electronic environment where the activating influence of the methyl groups is tempered by the deactivating pull of the bromine atoms.

The Dominance of Steric Hindrance

With six substituents, the aromatic ring of 2,4,6-tribromomesitylene is exceptionally crowded. Any approaching electrophile faces a significant steric barrier.[6][7] This steric hindrance can often be the deciding factor in the reaction's feasibility and pathway, potentially overriding purely electronic considerations. The accessibility of the electrophile to the π-system is severely restricted, necessitating highly reactive electrophiles and potentially harsh reaction conditions.

The Core Mechanism: Ipso Substitution

Given the absence of ring hydrogens, the reaction must proceed via an ipso attack, where the electrophile attacks a carbon atom already bearing a substituent.[4][8] The subsequent step involves the departure of that substituent as a positive ion (an "electrofuge") to restore aromaticity.

The critical mechanistic question is: Which substituent is displaced? To answer this, we must compare the stability of the two possible arenium ion intermediates that can be formed.

Generation of the Electrophile (E⁺)

A potent electrophile is required to attack the sterically hindered and moderately deactivated ring. Standard reagents are used to generate these species. For example:

-

Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺).[9][10]

-

Halogenation: A halogen (e.g., Br₂) in the presence of a Lewis acid (e.g., FeBr₃ or AlBr₃) generates a polarized complex (Br-Br-FeBr₃) that delivers an electrophilic bromine species (Br⁺).[11][12]

Arenium Ion Formation and Stability Analysis

Let's consider the attack of a generic electrophile, E⁺, at the two distinct substituted positions.

-

Scenario A: Attack at a Methyl-Substituted Carbon The electrophile attacks a carbon bearing a methyl group. This would require the eventual loss of a methyl cation (CH₃⁺) to restore aromaticity. The methyl cation is an extremely high-energy, unstable species and is therefore a very poor leaving group.[13]

-

Scenario B: Attack at a Bromo-Substituted Carbon The electrophile attacks a carbon bearing a bromine atom. This pathway requires the loss of a bromonium ion (Br⁺). While still a reactive species, Br⁺ is a significantly better leaving group than CH₃⁺. The stability of the leaving group is a critical factor in the energetics of the second step of the substitution.[14]

The overall mechanism is depicted below:

Caption: Overall workflow of ipso electrophilic aromatic substitution.

Resonance Stabilization of the Key Intermediate

The arenium ion formed from the attack at the C-Br position is stabilized by resonance. The positive charge is delocalized across the ring and involves the lone pairs of the remaining bromine atoms and the electron-donating methyl groups, which further supports this pathway.

Caption: Key resonance contributors stabilizing the sigma complex.

Experimental Considerations

While specific protocols for EAS on 2,4,6-tribromomesitylene are not abundant in literature, a general procedure can be extrapolated from protocols for other highly substituted or deactivated arenes. The following represents a logical, self-validating protocol for an electrophilic bromination (halogen exchange) reaction.

Representative Protocol: Electrophilic Bromination (Halogen Exchange)

This protocol describes the substitution of a bromine atom with another bromine atom (using isotopic labeling for tracking) or a different halogen like chlorine.

Objective: To perform an ipso substitution on 1,3,5-tribromo-2,4,6-trimethylbenzene.

Materials:

-

1,3,5-tribromo-2,4,6-trimethylbenzene

-

Bromine (Br₂) or N-Chlorosuccinimide (NCS) as the electrophile source

-

Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) as the Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) as an inert solvent

-

Aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for reflux and workup

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,3,5-tribromo-2,4,6-trimethylbenzene (1.0 eq) in anhydrous dichloromethane.

-

Causality: A dry, inert atmosphere is crucial as the Lewis acid catalyst is highly moisture-sensitive.

-

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq) to the solution. Stir for 10 minutes.

-

Causality: The catalyst is required to activate the halogen to make it a sufficiently powerful electrophile to attack the sterically hindered ring.[12]

-

-

Electrophile Addition: Slowly add a solution of the electrophile (e.g., Br₂, 1.1 eq) in dichloromethane to the flask at 0 °C using a dropping funnel.

-

Causality: Slow, cooled addition is necessary to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: Heating provides the necessary activation energy to overcome the steric and electronic barriers to reaction.

-

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding cold water.

-

Causality: Quenching deactivates the Lewis acid catalyst and separates the aqueous and organic phases.

-

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with aqueous sodium bisulfite (to remove excess bromine), saturated sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Data on Substituent Effects

To contextualize the electronic factors at play, the following table summarizes the general directing effects and relative reaction rates conferred by methyl and bromo substituents on a benzene ring.

| Substituent | Type | Directing Effect | Relative Rate (vs. Benzene) | Primary Electronic Effect |

| -CH₃ | Activating | ortho, para | ~25 | Inductive Donation, Hyperconjugation |

| -Br | Deactivating | ortho, para | ~0.05 | Inductive Withdrawal > Resonance Donation |

Source: Data compiled from kinetic studies of electrophilic aromatic substitution reactions.[1]

Visualizing the Experimental Workflow

A standardized workflow is essential for reproducible and safe execution of the protocol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arenium ion - Wikipedia [en.wikipedia.org]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pnas.org [pnas.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Vibrational frequencies and IR spectrum analysis of 1,3,5-Tribromo-2,4,6-trimethylbenzene

An In-Depth Technical Guide to the Vibrational Frequencies and IR Spectrum Analysis of 1,3,5-Tribromo-2,4,6-trimethylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of the vibrational frequencies and Infrared (IR) spectrum of 1,3,5-Tribromo-2,4,6-trimethylbenzene. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the principles, experimental protocols, and data interpretation methodologies essential for the structural elucidation of this highly substituted aromatic compound. By integrating theoretical principles with practical, field-proven insights, this guide establishes a self-validating system for spectroscopic analysis, grounded in authoritative scientific literature.

Introduction: The Significance of Vibrational Spectroscopy for Substituted Benzenes

1,3,5-Tribromo-2,4,6-trimethylbenzene (TBTMB), with the chemical formula C9H9Br3, is a polysubstituted aromatic compound.[1][2][3] The unique substitution pattern, with alternating bromo and methyl groups on the benzene ring, results in a highly symmetric molecule. Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive analytical technique for elucidating the molecular structure of such compounds.[4] The IR spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups, offering invaluable information for structural confirmation and purity assessment.

The interpretation of the IR spectrum of TBTMB is not trivial due to the complex interplay of the electronic and steric effects of the substituents on the benzene ring. This guide will detail a systematic approach to both experimental data acquisition and in-depth spectral analysis, leveraging computational chemistry as a predictive and confirmatory tool.

Theoretical Foundations: Vibrational Modes of a Substituted Benzene Ring

The vibrational spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to the molecule's natural vibrational modes. For aromatic compounds, these vibrations can be broadly categorized as:

-

C-H Vibrations: These include stretching and bending (in-plane and out-of-plane) vibrations of the aromatic C-H bonds. However, in the case of 1,3,5-Tribromo-2,4,6-trimethylbenzene, there are no aromatic C-H bonds; all hydrogens are part of the methyl groups.

-

C=C Ring Vibrations: The benzene ring itself has characteristic stretching and breathing vibrations, which are sensitive to the substitution pattern. These typically appear in the 1450-1600 cm⁻¹ region.[5][6]

-

C-X (Substituent) Vibrations: The vibrations involving the substituents, in this case, C-Br and C-CH₃ bonds, provide crucial structural information.

-

CH₃ Group Vibrations: The methyl groups will exhibit their own characteristic symmetric and asymmetric stretching and bending modes.

The high symmetry of 1,3,5-Tribromo-2,4,6-trimethylbenzene is expected to lead to a simplification of its IR spectrum, as some vibrational modes may be IR-inactive. A complete vibrational analysis, therefore, often benefits from complementary techniques like Raman spectroscopy and theoretical calculations using Density Functional Theory (DFT).[7][8]

Experimental Protocol: Acquisition of the FTIR Spectrum

A self-validating experimental workflow is critical for obtaining a high-quality and reliable IR spectrum. The following protocol is recommended for the analysis of solid-phase 1,3,5-Tribromo-2,4,6-trimethylbenzene.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a standard and effective method for obtaining the IR spectrum of solid samples.

-

Sample Purity: Ensure the 1,3,5-Tribromo-2,4,6-trimethylbenzene sample is of high purity (≥97%) to avoid interference from impurities.[2]

-

Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Visual Inspection: A high-quality pellet should be clear and free from cracks or cloudiness, which can cause scattering of the IR beam.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and speed.[9]

-

Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment must be recorded. This allows for the subtraction of atmospheric CO₂ and water vapor signals from the sample spectrum.

-

Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer.

-

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the single-beam spectrum of the sample against the single-beam background spectrum.

Workflow for FTIR Spectrum Acquisition

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Spectral Interpretation and Vibrational Frequency Analysis

The interpretation of the IR spectrum of 1,3,5-Tribromo-2,4,6-trimethylbenzene involves the assignment of observed absorption bands to specific molecular vibrations. This process is greatly facilitated by comparison with known group frequencies for similar compounds and with theoretical calculations.

Key Vibrational Regions and Expected Frequencies

The following table summarizes the expected vibrational frequencies for the key functional groups in 1,3,5-Tribromo-2,4,6-trimethylbenzene, based on established spectroscopic data for substituted benzenes.[10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Methyl C-H Stretching | 2975 - 2845 | Strong | Asymmetric and symmetric stretching of the CH₃ groups.[10] |

| Aromatic C=C Stretching | 1600 - 1450 | Medium to Strong | Vibrations of the benzene ring skeleton. The substitution pattern influences the exact positions and number of bands.[5] |

| Methyl C-H Bending | 1470 - 1370 | Medium | Asymmetric and symmetric bending (scissoring and umbrella) modes of the CH₃ groups.[10] |

| C-C Ring Breathing | ~1000 | Weak to Medium | A characteristic mode for substituted benzenes. |

| C-Br Stretching | 600 - 500 | Strong | The heavy bromine atoms lead to vibrations at lower frequencies. |

| Out-of-Plane Bending | 900 - 700 | Strong | In many substituted benzenes, these are C-H out-of-plane bends. For this fully substituted ring, these will be complex ring deformation modes. |

The Role of Computational Chemistry

Due to the complexity of the spectrum, a definitive assignment of all vibrational modes is best achieved through computational methods. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and IR intensities with good accuracy.[7][8]

The typical computational workflow involves:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: The vibrational frequencies and their corresponding IR intensities are calculated for the optimized geometry.

-

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[7]

This combined experimental and theoretical approach provides a powerful and reliable method for the complete vibrational analysis of 1,3,5-Tribromo-2,4,6-trimethylbenzene.[12][13]

Logical Flow of IR Spectrum Analysis

Caption: Logical workflow for the comprehensive analysis and interpretation of an IR spectrum using a combined experimental and theoretical approach.

Conclusion

The vibrational analysis of 1,3,5-Tribromo-2,4,6-trimethylbenzene is a multifaceted process that requires a synergistic combination of precise experimental technique and robust theoretical modeling. This guide has outlined a comprehensive methodology, from sample preparation and data acquisition to in-depth spectral interpretation. By following these protocols, researchers can confidently utilize FTIR spectroscopy for the structural characterization of this and other complex substituted aromatic compounds, ensuring scientific integrity and advancing their research and development objectives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 262982, 1,3,5-Tribromo-2,4,6-trimethylbenzene. Available from: [Link].

-

NIST. Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Available from: [Link].

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. Available from: [Link].

-

Stenutz, R. 1,3,5-tribromo-2,4,6-trimethylbenzene. Available from: [Link].

-

Zeroual, S., et al. (2013). Vibrational Spectroscopy and DFT Calculations of 1,3-Dibromo-2,4,6-Trimethylbenzene: Anharmonicity, Coupling and Methyl Group Tunneling. Vibrational Spectroscopy, 67, 72-80. Available from: [Link].

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available from: [Link].

-

ResearchGate. (2016). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Available from: [Link].

-

ResearchGate. (2025). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Available from: [Link].

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available from: [Link].

-

Progressive Academic Publishing. (2015). SPECTROSCOPIC STUDY OF 2,4,5-TRIMETHYLBENZENE. Available from: [Link].

-

Doc Brown's Chemistry. (2026). Infrared spectrum of 1,3,5-trimethylbenzene. Available from: [Link].

-

ResearchGate. (2007). 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. Available from: [Link].

-

Käser, S., & Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. Available from: [Link].

-

Wetmore, S. D., et al. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390-8399. Available from: [Link].

-

Organic Syntheses. Benzene, 1,3,5-tribromo-. Available from: [Link].

-

Oliveira, V., et al. (2017). Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. Inorganic Chemistry, 56(1), 488-502. Available from: [Link].

-

Abdollahi, S., & Etemadi, S. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. American Journal of Chemistry, 4(1), 1-4. Available from: [Link].

-

ResearchGate. (2016). Experimental FTIR spectra of 1,3,5-tribromo-2,4,6-trifluoro-benzene. Available from: [Link].

-

Bulletin of the Chemical Society of Japan. (1975). The Depolarization of the High-frequency Raman Bands of Liquid Benzenes. Available from: [Link].

-

NIST. Benzene, 1,3,5-trimethyl-2-nitro-. NIST Chemistry WebBook. Available from: [Link].

-

Semantic Scholar. (2020). Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) by quantum chemical calculations. Available from: [Link].

-

NIST. Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook. Available from: [Link].

Sources

- 1. 1,3,5-Tribromo-2,4,6-trimethylbenzene | C9H9Br3 | CID 262982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1,3,5-tribromo-2,4,6-trimethylbenzene [stenutz.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. (PDF) Vibrational Spectroscopy and DFT Calculations of [research.amanote.com]

- 13. arxiv.org [arxiv.org]

Step-by-step protocol for the synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene from mesitylene

An In-depth Guide to the Synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene

This document provides a comprehensive, step-by-step protocol for the synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene from mesitylene. Designed for researchers, scientists, and professionals in drug development, this guide explains the underlying chemical principles, offers a detailed experimental procedure, and emphasizes critical safety considerations.

Introduction and Significance

1,3,5-Tribromo-2,4,6-trimethylbenzene, also known as 2,4,6-Tribromomesitylene, is a halogenated aromatic compound with significant utility in organic synthesis. Its symmetrically substituted structure and the presence of three bromine atoms make it a valuable building block for creating more complex molecules. The methyl groups enhance its solubility in organic solvents, while the bromine atoms serve as versatile handles for further functionalization through reactions such as cross-coupling, lithiation, and conversion to Grignard reagents. This protocol details its preparation via the direct electrophilic bromination of mesitylene (1,3,5-trimethylbenzene).

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in two main steps for each bromine addition.

-

Step 1: Generation of the Electrophile and Formation of the Arenium Ion: Molecular bromine (Br₂) is polarized by the electron-rich aromatic ring, making one bromine atom electrophilic. This electrophile attacks the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Step 2: Deprotonation and Aromaticity Restoration: A weak base (such as the solvent or another bromine molecule) removes a proton from the carbon atom bearing the new bromine, restoring the stable aromatic ring.

The three methyl groups on the mesitylene ring are electron-donating and powerful activating groups. They increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. They direct incoming electrophiles to the ortho and para positions. In mesitylene, the three vacant positions are all ortho and para to the methyl groups, leading to a rapid and selective tribromination under appropriate conditions.

Materials and Equipment

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Mesitylene (1,3,5-Trimethylbenzene) | 108-67-8 | C₉H₁₂ | 120.19 |

| Bromine | 7726-95-6 | Br₂ | 159.81 |

| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Ice | N/A | H₂O | 18.02 |

Equipment

-

250 mL Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

100 mL Dropping funnel

-

Reflux condenser

-

Gas trap (containing a solution of sodium thiosulfate)

-

Ice bath

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Spatula and weighing scale

-

Melting point apparatus

Experimental Protocol

This protocol outlines the synthesis in a logical workflow, from reaction setup to final product purification.

Caption: Experimental workflow for the synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene.

Step-by-Step Procedure

Part A: Reaction Setup

-

Apparatus Assembly: In a fume hood, assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar. Fit a 100 mL dropping funnel into the central neck. Attach a reflux condenser to one of the side necks and a glass stopper to the other. Connect the top of the condenser to a gas trap containing a saturated solution of sodium thios

Using 1,3,5-Tribromo-2,4,6-trimethylbenzene as a precursor for sterically hindered ligands

Application Notes & Protocols

Topic: 1,3,5-Tribromo-2,4,6-trimethylbenzene: A Versatile Precursor for the Synthesis of Sterically Hindered Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Advantage of Steric Hindrance

In the fields of catalysis, materials science, and drug development, the spatial arrangement of atoms within a molecule is paramount. Sterically hindered ligands—molecules that coordinate to a metal center while possessing bulky substituents—are indispensable tools for chemists. The steric bulk of a ligand can create a well-defined coordination pocket around a metal, influencing the substrate's approach, stabilizing reactive intermediates, and ultimately dictating the selectivity and efficiency of a catalytic reaction.[1][2] Furthermore, significant steric encumbrance can stabilize coordinatively unsaturated or low-valent metal centers, which are often key intermediates in catalytic cycles.[3]

1,3,5-Tribromo-2,4,6-trimethylbenzene, also known as tribromomesitylene, has emerged as a premier building block for crafting these sophisticated molecular architectures. Its C₃-symmetric scaffold, featuring alternating, reactive bromo groups and sterically demanding methyl groups, provides a rigid and predictable platform. The three bromine atoms serve as versatile synthetic handles for introducing a wide array of functionalities through well-established organic transformations. This document provides a detailed guide to the synthesis of this precursor and its subsequent use in preparing advanced, sterically hindered ligands.

Part 1: The Precursor - Synthesis and Characterization of 1,3,5-Tribromo-2,4,6-trimethylbenzene

The journey begins with the synthesis of the core scaffold. The most common and efficient method is the direct bromination of 1,3,5-trimethylbenzene (mesitylene).

Protocol 1: Synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene

This protocol details a lab-scale synthesis adapted from established procedures.[4]

Core Principle: The electron-rich mesitylene ring readily undergoes electrophilic aromatic substitution with bromine. The reaction conditions are controlled to ensure exhaustive bromination at the 1, 3, and 5 positions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the tribromomesitylene precursor.

Materials & Reagents:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), dissolve 1,3,5-trimethylbenzene (1.0 eq) in CCl₄.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of bromine (3.1 eq) in CCl₄ via the dropping funnel over 1-2 hours. Maintain the temperature below 10°C. Causality Note: Slow addition and low temperature are crucial to control the exothermicity of the reaction and minimize side-product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.[4]

-

Upon completion, carefully quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red-brown color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from hot ethanol to yield the product as a colorless crystalline solid.[5]

Characterization Data: The identity and purity of 1,3,5-tribromo-2,4,6-trimethylbenzene should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br₃ | [6] |

| Molecular Weight | 356.88 g/mol | [6] |

| Appearance | Colorless to white crystalline solid | [7] |

| Melting Point | 225.5-226.5 °C | [7][8] |

| ¹H NMR (CDCl₃) | δ ~2.65 (s, 9H, CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ ~24 (CH₃), ~125 (C-Br), ~138 (C-CH₃) | [5] |

| Mass Spec (MS) | m/z 356.88 (M⁺), characteristic isotopic pattern for Br₃ | [5] |

Part 2: Synthetic Pathways to Sterically Hindered Ligands

The three C-Br bonds on the tribromomesitylene scaffold are the gateways to ligand synthesis. Two primary strategies are highlighted here: Lithiation-Substitution and Palladium-Catalyzed Cross-Coupling.

A. Pathway 1: Lithiation and Reaction with Electrophiles

This pathway involves converting the C-Br bonds into highly nucleophilic C-Li bonds, which can then react with a variety of electrophiles to introduce new functionalities, most notably phosphorus-containing groups to form phosphine ligands.

General Workflow Diagram

Caption: General workflow for ligand synthesis via lithiation-substitution.

Protocol 2: Synthesis of a Mono-Phosphine Ligand

This protocol describes the synthesis of (3,5-Dibromo-2,4,6-trimethylphenyl)diphenylphosphine, a common building block for more complex ligands or for direct use in catalysis.

Core Principle: By carefully controlling stoichiometry and temperature, selective mono-lithiation can be achieved. The resulting aryllithium species is a potent nucleophile that readily reacts with chlorodiphenylphosphine. Traditional methods for phosphine synthesis often involve the reaction of halophosphines with organometallic reagents like Grignard or lithium reagents.[9]

Materials & Reagents:

-

1,3,5-Tribromo-2,4,6-trimethylbenzene

-

n-Butyllithium (n-BuLi), solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorodiphenylphosphine (PPh₂Cl)

-

Degassed water

-

Standard solvents for extraction and chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), add 1,3,5-tribromo-2,4,6-trimethylbenzene (1.0 eq) to a flame-dried Schlenk flask.

-

Dissolve the starting material in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 eq) dropwise via syringe. Stir the mixture at -78°C for 1 hour. Causality Note: The extremely low temperature is critical to prevent side reactions and control the selectivity of the lithium-halogen exchange.

-

In a separate flask, dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous THF.

-

Slowly add the PPh₂Cl solution to the aryllithium solution at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by adding degassed water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired phosphine ligand.

Self-Validation: The success of the synthesis can be validated by ³¹P NMR spectroscopy, which should show a characteristic signal for the triarylphosphine product. ¹H NMR will confirm the incorporation of the phenyl groups and the remaining C-Br bonds on the mesityl core.

B. Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds.[10] This method is ideal for connecting the tribromomesitylene core to other aryl or vinyl groups, creating highly conjugated and sterically demanding ligand backbones.

General Workflow Diagram

Caption: General workflow for ligand synthesis via Suzuki-Miyaura cross-coupling.

Protocol 3: Synthesis of a Terphenyl-Type Precursor via Suzuki Coupling

This protocol outlines the synthesis of 1,3-dibromo-5-(naphthalen-1-yl)-2,4,6-trimethylbenzene. Such structures are precursors to "bookend" ligands where further functionalization can occur at the remaining bromine sites.

Core Principle: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[10][11] A base is required to activate the organoboron species for transmetalation to the palladium center.[11]

Materials & Reagents:

-

1,3,5-Tribromo-2,4,6-trimethylbenzene

-

1-Naphthylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent mixture (e.g., Toluene, Ethanol, Water or Dioxane/Water)

Tabulated Protocol Summary

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Setup | 1,3,5-Tribromo-2,4,6-trimethylbenzene (1.0 eq), 1-Naphthylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03-0.05 eq), K₂CO₃ (2.0-3.0 eq) | Combine reactants, catalyst, and base under an inert atmosphere. |

| 2 | Solvent Addition | Toluene/Ethanol/Water (e.g., 4:1:1 ratio) | Dissolve reagents and facilitate the biphasic reaction.[10] |

| 3 | Reaction | Heat to reflux (80-100 °C), 12-24 hours | Drive the catalytic cycle to completion. |

| 4 | Workup | Cool to RT, add water, extract with organic solvent (e.g., Ethyl Acetate) | Separate the product from the aqueous phase and inorganic salts. |

| 5 | Purification | Wash organic layers, dry (MgSO₄), concentrate, purify by column chromatography | Isolate the pure product. |

Expert Insights:

-

Choice of Base and Solvent: The choice of base and solvent system can significantly impact yield and reaction time. For sterically hindered substrates, stronger bases like Cs₂CO₃ and solvents like dioxane can be beneficial.[10]

-

Catalyst Selection: While Pd(PPh₃)₄ is a workhorse, other palladium catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands can offer improved performance for challenging couplings.[12][13]

-

Stoichiometry Control: Using a slight excess of the boronic acid can help drive the reaction to completion. However, using a large excess can complicate purification. Careful stoichiometric control can favor mono-substitution over di- or tri-substitution.

Conclusion: A Gateway to Molecular Innovation

1,3,5-Tribromo-2,4,6-trimethylbenzene is more than just a chemical; it is a foundational platform for rational ligand design. Its robust, symmetric, and sterically defined core, combined with the synthetic versatility of its three bromine atoms, allows researchers to construct a vast library of bulky ligands. By employing fundamental transformations like lithiation-substitution and palladium-catalyzed cross-coupling, scientists can precisely engineer the electronic and steric properties of ligands, paving the way for the development of next-generation catalysts, novel materials, and innovative therapeutic agents.

References

- Benchchem. (n.d.). Synthesis of Tripodal Ligands from Triethylbenzene Precursors: Application Notes and Protocols.

- Benchchem. (n.d.). 1,3,5-Tribromo-2,4,6-trimethylbenzene | 608-72-0.

- ChemicalBook. (2026, January 13). 1,3,5-TribroMo-2,4,6-TriMethyl-Benzene.

- Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. (n.d.).

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tribromo-2,4,6-trimethylbenzene. Retrieved from [Link]

- Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. (2020, January 22).

- Synthesis and characterization of sterically hindered arylsilanes containing the 2,4,6-trimethoxyphenyl ligand (TMP). (n.d.).

- University of Liverpool. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds.

-

ChemBK. (2024, April 9). 1,3,5-TribroMo-2,4,6-TriMethyl-Benzene. Retrieved from [Link]

- Ruthenium complexes of sterically-hindered pentaarylcyclopentadienyl ligands. (n.d.).

-

Royal Society of Chemistry. (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Retrieved from [Link]

- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.).

- Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems: synthesis and structures. (2017, August 29).

-

Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]

- ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. (2011, May).

-

Semantic Scholar. (2011, July 25). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Retrieved from [Link]

-

ResearchGate. (2021, January). Experimental and theoretical studies of 1,3,5‐tris (bromomethyl)‐2,4,6‐trimethylbenzene with 2‐pyridone. Retrieved from [Link]

-

Semantic Scholar. (2020, September 18). Sterically Tuned N‑Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metath. Retrieved from [Link]

-

Stenutz. (n.d.). 1,3,5-tribromo-2,4,6-trimethylbenzene. Retrieved from [Link]

- Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. (n.d.).

-

MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

-

ResearchGate. (2021, June). Synthesis of liquid crystalline materials based on 1,3,5-triphenylbenzene and 2,4,6-triphenyl-1,3,5-s-triazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

- Google Patents. (n.d.). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5.

Sources

- 1. chem.iitb.ac.in [chem.iitb.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. 1,3,5-TribroMo-2,4,6-TriMethyl-Benzene | 608-72-0 [chemicalbook.com]

- 5. 1,3,5-Tribromo-2,4,6-trimethylbenzene | 608-72-0 | Benchchem [benchchem.com]